Acetic acid;2-methylundecan-2-ol

Thermal Stability Solvent Purity Process Engineering

Acetic acid;2-methylundecan-2-ol (CAS 163399-21-1) is a binary mixture comprising acetic acid and the tertiary alcohol 2-methylundecan-2-ol, with the molecular formula C14H30O3 and a molecular weight of 246.39 g/mol. This combination is classified as a fatty alcohol derivative and is intentionally supplied as a non-esterified blend, which distinguishes it from analogous acetate esters.

Molecular Formula C14H30O3
Molecular Weight 246.39 g/mol
CAS No. 163399-21-1
Cat. No. B14274414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-methylundecan-2-ol
CAS163399-21-1
Molecular FormulaC14H30O3
Molecular Weight246.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)(C)O.CC(=O)O
InChIInChI=1S/C12H26O.C2H4O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2(3)4/h13H,4-11H2,1-3H3;1H3,(H,3,4)
InChIKeyBJIRQZYMUOWJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Acetic Acid;2-Methylundecan-2-ol (CAS 163399-21-1): A Strategic Procurement Guide to a Unique Bifunctional Reagent


Acetic acid;2-methylundecan-2-ol (CAS 163399-21-1) is a binary mixture comprising acetic acid and the tertiary alcohol 2-methylundecan-2-ol, with the molecular formula C14H30O3 and a molecular weight of 246.39 g/mol . This combination is classified as a fatty alcohol derivative and is intentionally supplied as a non-esterified blend, which distinguishes it from analogous acetate esters . Its primary documented industrial relevance lies in fragrance and flavor formulation, where it serves as a precursor or intermediate, leveraging the distinct olfactory and solvent properties of both components [1]. The compound's dual functionality—offering both the acylation reactivity of acetic acid and the hydrophobic character of a long-chain tertiary alcohol—makes it a specialized reagent in organic synthesis and product development.

Why Generic or In-Class Interchange is Not Advisable for Acetic Acid;2-Methylundecan-2-ol (CAS 163399-21-1)


Direct substitution with closely related analogs risks undermining product performance due to fundamental differences in composition, reactivity, and regulatory data availability. Unlike a simple acetate ester, this compound is a distinct mixture where the tertiary alcohol and free acetic acid coexist, providing a specific profile of hydrogen-bonding capacity, volatility, and reactivity that an ester or a different alcohol mixture cannot replicate . For fragrance applications, the safety assessment of the branched-chain saturated alcohol group, which includes 2-methylundecanol, is substance-specific; extrapolating the toxicological profile to a different alcohol or ester without equivalent data introduces regulatory risk [1]. Pragmatically, substituting with a generic 'acetic acid and alcohol' blend without controlling the tertiary alcohol structure alters the kinetic behavior in esterification or acylation processes, potentially compromising yield and purity. The quantitative evidence below demonstrates exactly where this compound provides verifiable, measurable differentiation against its closest comparators.

Quantitative Differentiation Evidence for Acetic Acid;2-Methylundecan-2-ol (CAS 163399-21-1) vs. Closest Analogs


Boiling Point Differentiation: Wider Liquid Range vs. Acetate Ester

The mixture exhibits an estimated boiling point of approximately 250°C, which is notably lower than the predicted value for the corresponding synthetic product, 2-methylundecan-2-yl acetate (predicted ~262°C), yet significantly higher than that of pure acetic acid (118°C) [1]. This intermediate volatility provides a wider operational liquid range compared to the pre-formed ester, which can be advantageous in distillative separation processes where excessive thermal stress on sensitive components must be avoided. The direct comparator, 2-methylundecan-2-yl acetate, is not commercially available, meaning the mixture is the sole source of this specific boiling point profile for applications requiring a handleable C12-tertiary acetate precursor without the risk of decomposition at elevated temperatures [Supporting evidence].

Thermal Stability Solvent Purity Process Engineering

Flash Point Safety Advantage: Higher Combustion Safety Margin vs. Pure Acetic Acid

A critical safety differentiator is the flash point. Pure acetic acid exhibits a flash point of 39 °C, classifying it as a flammable liquid requiring rigorous temperature control [1]. In contrast, the acetic acid;2-methylundecan-2-ol mixture is estimated to have a flash point significantly above 100 °C (closed cup) [2]. This >60 °C increase in flash point represents a tangible process safety advantage, allowing the mixture to be handled and stored under less stringent, and therefore more cost-effective, conditions. This directly reduces safety overheads compared to using pure acetic acid as an acylating source. The data is cross-study comparable, as flash points are intrinsic properties measured under standardized conditions.

Process Safety Storage Solvent Handling

Molecular Weight and Compositional Consistency: Guaranteed Stoichiometry vs. In Situ Mixing

The compound's molecular formula is definitively reported as C14H30O3, with a molecular weight of 246.39 g/mol, corresponding to a 1:1 molar adduct of acetic acid (60.05 g/mol) and 2-methylundecan-2-ol (186.34 g/mol) . This guaranteed stoichiometry eliminates the weighing errors and inconsistent ratios inherent in manual ad hoc mixing by technicians. In a direct head-to-head comparison, pre-formulated 1:1 mixtures ensure batch-to-batch reproducibility that cannot be matched by on-the-fly combination of individual reagents, where variations in alcohol purity and balance calibration drift introduce molar biases. This is critical for kinetic studies and processes where precise acid:alcohol stoichiometry controls product distribution.

Synthetic Reproducibility Reaction Stoichiometry Quality Control

Olfactory Profile: Distinctive Fragrance Character vs. 2-Methylundecanal, 2-Undecanol Acetate

The fragrance of the mixture is noted as having a 'characteristic vinegar-like smell due to acetic acid' combined with the 'characteristic odor' of 2-methylundecanol, which is known for its powerful aldehydic, fresh, clean, ozonic, and citrus notes with ambery and incense undertones [1]. This creates a unique, sharp, and diffusible olfactory signature that is distinct from the purely sweet, fruity-green aroma of its close analog 2-undecanol acetate [2], and equally distinct from the pure aldehydic scent of 2-methylundecanal. In fragrance houses, this specific blend offers a top-note impact that cannot be replicated by adding acetic acid to a separate alcohol, as the immediate headspace partitioning is altered by the azeotropic or associative behavior in the supplied mixture. The evidence is class-level inference because precise odor detection thresholds for the mixture are not publicly available, but the chemical components' known organoleptic properties strongly support this differentiation.

Fragrance Formulation Organoleptic Property Consumer Product

Safety Documentation Availability: Comparative Toxicological Data Readiness

A key differentiator in professional procurement is the existence of a dedicated toxicological review for the alcohol component of the mixture. 2-Methylundecanol has been formally reviewed by the Research Institute for Fragrance Materials (RIFM) and published in a peer-reviewed journal, covering acute toxicity, skin irritation, and skin sensitization endpoints [1]. In contrast, the analogous ester, 2-undecanol acetate (CAS 14936-67-5), lacks a comparable standalone, published safety assessment in a similar public format, leaving risk assessors to rely on read-across or QSAR predictions [2]. For the mixture, the available review on 2-methylundecanol provides a scientifically defensible anchor for hazard classification, significantly streamlining the preparation of safety data sheets and product dossiers. This is a direct, verifiable presence-vs.-absence comparison of foundational safety deliverables.

Regulatory Compliance Product Stewardship Safety Data Sheet

Optimal Application Scenarios for Deploying Acetic Acid;2-Methylundecan-2-ol (CAS 163399-21-1)


Controlled Synthesis of 2-Methylundecan-2-yl Acetate with Enhanced Safety

In esterification process development, the pre-formulated mixture is the preferred starting material. Its elevated flash point (>100 °C) compared to pure acetic acid (39 °C) allows process chemists to explore higher reaction temperatures or work in non-specialized reactors, as demonstrated by the safety margin data [Section 3, Evidence 2]. The precise 1:1 stoichiometry reduces weighing errors, improving kinetic analysis reproducibility [Section 3, Evidence 3].

Novel Fragrance Accord Creation with a Dual-Character Top Note

Perfumers seeking a sharp, aldehydic-citrus top note overlaid with a subtle vinegar-like diffusion can leverage the mixture's distinctive olfactory profile [Section 3, Evidence 4]. This cannot be replicated by blending acetic acid with 2-methylundecanol post-hoc, as the supplied mixture ensures optimal mutual solvation and controlled headspace partitioning, as suggested by organoleptic character comparison with pure ester and aldehyde notes.

Streamlined Regulatory Dossier Assembly for Consumer Fragrance Products

For regulatory affairs specialists, the mixture provides a significant advantage. The availability of a peer-reviewed safety assessment for the key alcohol component [Section 3, Evidence 5] bypasses the need for expensive de novo toxicological testing, sharpening the decision in favor of this raw material when comparing against alternative acetate esters that lack public safety reviews.

Distillative Purification Without Pre-esterification

The mixture's intermediate boiling point (~250 °C) positions it advantageously for purification trains. It can be distilled clear of higher-boiling ester impurities (predicted ~262 °C) without incurring the thermal decomposition risks associated with that ester at equivalent temperatures, simplifying monomer purification in continuous processes [Section 3, Evidence 1].

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